4,4'-Dihydroxybibenzyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 4,4'-Dihydroxybibenzyl, such as dihydroxyacetone derivatives and dihydrocoumarins, often involves catalytic reactions, enzymatic processes, and stereoselective methods. For example, a practical enzymatic synthesis of doubly chiral compounds starting from readily available precursors through stereoselective enzymatic hydrogenation and reduction steps has been described, showcasing the complexity and precision required in synthesizing structurally specific compounds (Wada et al., 2003). Similarly, the asymmetric synthesis of 3,4-dihydrocoumarins from cyclobutanones through carbon-carbon bond cleavage highlights the innovative approaches in creating compounds with significant stereochemical control (Matsuda, Shigeno, & Murakami, 2007).

Molecular Structure Analysis

The crystal structure of compounds resembling 4,4'-Dihydroxybibenzyl reveals intricate details about their molecular geometry, including bond lengths, angles, and conformations. For instance, the study on the crystal structure of a related compound, 4-[(1E)-(2,3-Dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, demonstrated the presence of intermolecular O-H…O hydrogen bonds and a trans configuration around the central C=N double bond, offering insights into the molecular stability and intermolecular interactions (Sun et al., 2007).

Chemical Reactions and Properties

4,4'-Dihydroxybibenzyl and its derivatives participate in a variety of chemical reactions, reflecting their chemical properties. Enzymatic reactions, such as the hydroxylation of ethylphenol to produce optically active compounds, illustrate the reactivity of these molecules towards biocatalysts and their potential in producing chiral intermediates (McIntire et al., 1984). The synthesis and rearrangement reactions of certain dihydroxybenzyl derivatives further highlight the chemical versatility and potential for transformation into various molecular structures (Harley-Mason & Waterfield, 1963).

Physical Properties Analysis

The physical properties of 4,4'-Dihydroxybibenzyl and similar compounds are influenced by their molecular structure. The crystalline forms, melting points, solubility, and optical properties can vary significantly based on molecular conformation and intermolecular forces. For example, the study on synthon polymorphism in co-crystals of bipyridine and hydroxybenzoic acid demonstrates how molecular arrangement affects stability and physical properties (Mukherjee & Desiraju, 2011).

Wissenschaftliche Forschungsanwendungen

Enzymatic Catalysis and Molecular Biology

- The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), important for steroid hormone formation, is related to the molecular biology of compounds like 4,4'-Dihydroxybibenzyl. This enzyme is crucial in the oxidation and isomerization of Δ5-3β-hydroxysteroids into Δ4-ketosteroids (Simard, 2005).

- The study of enzyme catalysis, including enzymes that might interact with compounds like 4,4'-Dihydroxybibenzyl, is crucial for understanding biochemical processes. The enzyme dihydrofolate reductase, for example, is studied for its role in catalyzing biochemical reactions (Benkovic & Hammes‐Schiffer, 2003).

Antioxidant Properties and Cellular Protection

- A new bisbibenzyl compound, closely related to 4,4'-Dihydroxybibenzyl, demonstrated significant antioxidant activities and protective effects in keratinocytes against oxidative stress. This indicates the potential of 4,4'-Dihydroxybibenzyl-related compounds in cellular protection and antioxidation (Warinhomhoun et al., 2021).

Biosynthesis and Pharmacological Effects

- The biosynthesis and utilization of tetrahydrobiopterin, an essential cofactor for enzymes, provide insights into the role of similar compounds. This understanding is crucial for the study of compounds like 4,4'-Dihydroxybibenzyl, as it helps in comprehending its impact on biological processes and pathological states (Werner-Felmayer et al., 2002).

Agricultural and Industrial Applications

- The study of enzymes like acetohydroxy acid isomeroreductase, which are only present in plants and microorganisms, is relevant for understanding the role of 4,4'-Dihydroxybibenzyl in agriculture. This enzyme is targeted for specific herbicides and fungicides, indicating the potential agricultural applications of related compounds (Dumas et al., 2001).

- The induced formation of compounds like dihydrophenanthrenes and bibenzyl in orchid rhizomes highlights the potential of 4,4'-Dihydroxybibenzyl in plant biology and its response to environmental stressors (Gehlert & Kindl, 1991).

Biocatalysis and Chemical Production

- The enzymatic synthesis of chiral compounds, starting from simple dienes, involves enzymes that could potentially interact with 4,4'-Dihydroxybibenzyl. This process is crucial for the production of pharmaceutical intermediates and fine chemicals (Wada et al., 2003).

Environmental Degradation and Bioremediation

- The enzymatic conversion of biphenyl to dihydroxybiphenyl by fungi, which is a model for mammalian metabolism of aromatics, is relevant for understanding the biodegradation potential of 4,4'-Dihydroxybibenzyl (Abramowicz et al., 1990).

Zukünftige Richtungen

Eigenschaften

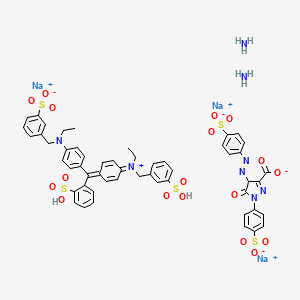

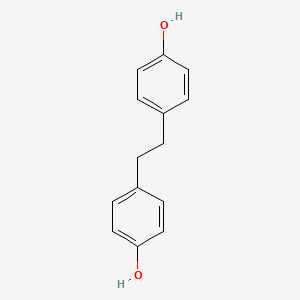

IUPAC Name |

4-[2-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFNSYWAGGETFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022461 | |

| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihydroxybibenzyl | |

CAS RN |

6052-84-2 | |

| Record name | 1,2-Bis(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxybibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4'-ethylenedi- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1,2-Ethanediyl)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-ETHANEDIYL)BISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OXU6S6XEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

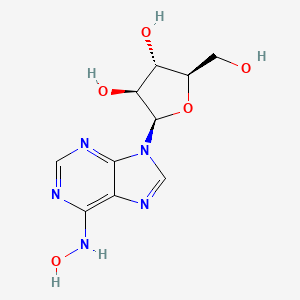

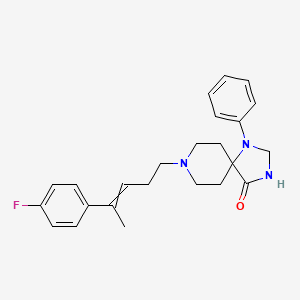

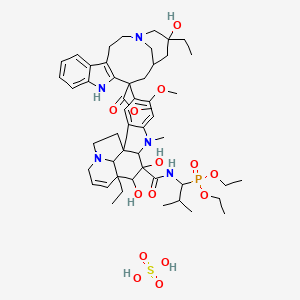

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)